molecular formula C6H8ClNO2S B057268 Methyl 4-aminothiophene-3-carboxylate Hydrochloride CAS No. 39978-14-8

Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Cat. No. B057268
CAS RN: 39978-14-8
M. Wt: 193.65 g/mol
InChI Key: JGIRDDQLZLXRKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride involves various methods, including microwave-assisted synthesis and phase transfer catalysis. A notable approach includes the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, leading to a series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates. These methods highlight the efficiency and adaptability in synthesizing the target compound (Stephens et al., 1999), (Hesse et al., 2007), (Shah, 2011).

Molecular Structure Analysis

The molecular structure of methyl 4-aminothiophene-3-carboxylate hydrochloride has been studied using crystallography and computational methods. Single crystal X-ray diffraction analysis has shown that it crystallizes in the monoclinic crystal system with P21/c space group. The structure is characterized by various inter- and intra-interactions involving amino and carboxyl groups, which are crucial for its reactivity and properties (Tao et al., 2020).

Chemical Reactions and Properties

Methyl 4-aminothiophene-3-carboxylate Hydrochloride participates in a variety of chemical reactions, including N-arylation via Chan-Lam cross-coupling, highlighting its versatility as an intermediate in synthesizing complex molecules. These reactions underline the compound's significance in organic chemistry and its potential utility in the synthesis of pharmaceuticals and agrochemicals (Rizwan et al., 2015).

Physical Properties Analysis

The physical properties of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, such as solubility and melting point, are critical for its handling and application in various chemical processes. However, specific studies focused on the detailed physical properties of this compound were not found in the current literature search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, including its reactivity with various chemical groups and its stability under different conditions, are essential for its application in synthesis. Its ability to undergo cyclocondensation and its participation in the Gewald reaction are notable, demonstrating its utility in constructing thiophene derivatives with potential application in material science and drug development (Tormyshev et al., 2006).

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • Methyl 3-aminothiophene-2-carboxylates, closely related to Methyl 4-aminothiophene-3-carboxylate Hydrochloride, have been synthesized using eco-friendly phase transfer catalysis techniques, indicating their potential in sustainable chemical processes (Shah, 2011).
    • A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed, demonstrating the compound's utility in creating structurally diverse molecules (Rizwan et al., 2015).
    • Methyl-3-aminothiophene-2-carboxylate (matc), an intermediate in organic synthesis, has been studied for its crystal structure and computational properties, emphasizing its importance in the development of medicines, dyes, and pesticides (Tao et al., 2020).
  • Medicinal and Biological Applications :

    • Methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor in the synthesis of articaine (a local anesthetic), has been assessed for its genotoxic and carcinogenic potentials, highlighting the importance of understanding the safety profiles of these compounds in pharmaceutical applications (Lepailleur et al., 2014).
  • Dyeing and Textile Industry :

    • Thiophene derivatives like Methyl 4-aminothiophene-3-carboxylate Hydrochloride have been used in the synthesis of novel disperse dyes for dyeing polyester fibers, suggesting their applicability in the textile industry (Iyun et al., 2015).

properties

IUPAC Name

methyl 4-aminothiophene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h2-3H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIRDDQLZLXRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380587
Record name Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminothiophene-3-carboxylate Hydrochloride

CAS RN

39978-14-8
Record name Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminothiophene-3-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Oxo-4-methoxycarbonyltetrahydrothiophene (28 g) was heated under reflux for 1 hour with hydroxylamine hydrochloride (11.5 g) in methanol (80 ml). The mixture was then cooled and a first crop was filtered off and washed with dry diethyl ether to afford the title compound (18.4 g, 57.6%) m.p. 203° to 205° C. On further cooling a second crop (2.7 g, 8.5%) was obtained, m.p. 201° to 202° C. The total yield was thus 66.1%.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
57.6%

Synthesis routes and methods II

Procedure details

4-Oxo-3-methoxycarbonyltetrahydrothiophene (3.9 g) was heated under reflux for 1 hour with hydroxylamine hydrochloride (2 g) in acetonitrile 10 ml). The mixture was then cooled and the solid portion was filtered off and washed with dry diethyl ether to afford the title compound (3.65 g), m.p. 203°-204° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-aminothiophene-3-carboxylate Hydrochloride
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Methyl 4-aminothiophene-3-carboxylate Hydrochloride
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Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Reactant of Route 6
Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Citations

For This Compound
10
Citations
MH Norman, F Navas, JB Thompson… - Journal of medicinal …, 1996 - ACS Publications
… Methyl 4-aminothiophene-3-carboxylate hydrochloride (21) (6.57 g, 33.9 mmol), 1,4-dioxane (25 mL), and 5% aqueous Na 2 CO 3 (25 mL) were combined in a 500 mL, round-bottomed …
Number of citations: 74 pubs.acs.org
K Hadidi, Y Tor - Chemistry–A European Journal, 2022 - Wiley Online Library
… the dimethylated thieno and isothiazolo derivatives 2 a and 2 b through a 3-step divergent pathway, starting from either methyl 4-aminothiophene-3-carboxylate hydrochloride (7 a) or …
D Shin, RW Sinkeldam, Y Tor - Journal of the American Chemical …, 2011 - ACS Publications
… (7, 8) The synthesis of th G started with methyl 4-aminothiophene-3-carboxylate hydrochloride (Scheme 1a). Treatment with chloroformamidine hydrochloride in dimethylsulfone at 125 …
Number of citations: 204 pubs.acs.org
DJ Heath - 1989 - search.proquest.com
The preparations of 2, 3-and 3, 2-fused thieno (b) pyridines developed at Trent Polytechnic were applied to the production of 2, 4-dioxygenated and 4-oxygenated thieno (3, 4-b)-…
Number of citations: 4 search.proquest.com
MS Bucardo, Y Wu, PT Ludford III, Y Li, A Fin… - ACS chemical …, 2021 - ACS Publications
… (30,31,35,36) Briefly, treatment of commercially available methyl 4-aminothiophene 3-carboxylate hydrochloride with chloroformamidine hydrochloride in DMSO 2 at 125 C yields th G N …
Number of citations: 8 pubs.acs.org
I Okamura, S Park, R Hiraga, S Yamamoto… - Chemistry …, 2017 - journal.csj.jp
… The fluorescent base moiety was synthesized from the commercially available methyl 4-aminothiophene-3-carboxylate hydrochloride (1) by reaction with KOCN, followed by cyclization. …
Number of citations: 8 www.journal.csj.jp
H Otomo, S Park, S Yamamoto, H Sugiyama - RSC advances, 2014 - pubs.rsc.org
… O 5′ -dimethoxytrityl-N 2 -DMF-2-aminothieno[3,4-d] pyrimidine deoxynucleoside was synthesized from commercially available methyl 4-aminothiophene-3-carboxylate hydrochloride. …
Number of citations: 11 pubs.rsc.org
S Park, H Otomo, L Zheng, H Sugiyama - Chemical communications, 2014 - pubs.rsc.org
… The parent heterocycle with a thiophene group was synthesized from the commercially available methyl 4-aminothiophene-3-carboxylate hydrochloride (1) by reaction with …
Number of citations: 54 pubs.rsc.org
RK Russell, RA Rampulla… - Journal of …, 1990 - Wiley Online Library
… Methyl 4-aminothiophene-3-carboxylate hydrochloride [13] (10 g, 51.8 mmoles) in 100 ml of dichloromethane containing 5.6 ml (57 mmoles) of ethyl chloroformate at 0 was slowly …
Number of citations: 10 onlinelibrary.wiley.com
SP Rao, KVB Rao, BA Otter, RS Klein - Tetrahedron letters, 1988 - Elsevier
Direct stannic chloride catalyzed C-glycosylation of N-formyl-4-amino-3-carboalkoxy thiophenes with 1- O -acetyl-tri- O -benzoyl-β- D -ribofuranose, followed by annelation of a fused …
Number of citations: 23 www.sciencedirect.com

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